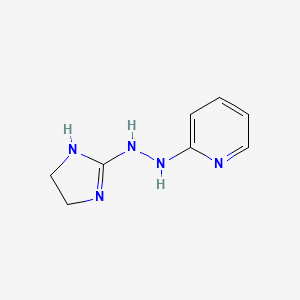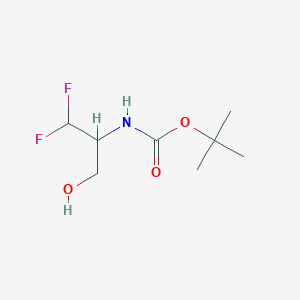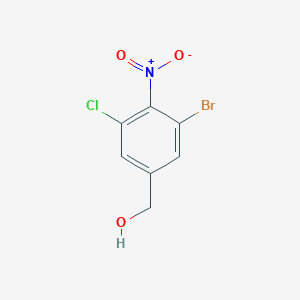
(3-Bromo-5-chloro-4-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chloro-4-nitrophenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring, with a methanol group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-4-nitrophenyl)methanol typically involves the selective bromination and chlorination of precursor compounds, followed by nitration and reduction steps. One common method includes the bromination of 4-hydroxy-3-nitroacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by nitration and reduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The presence of halogens and nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (3-Bromo-5-chloro-4-nitrophenyl)aldehyde or (3-Bromo-5-chloro-4-nitrophenyl)carboxylic acid.
Reduction: Formation of (3-Bromo-5-chloro-4-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-chloro-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloro-4-nitrophenyl)methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding affinity. The methanol group at the benzylic position can undergo various transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(3-Bromo-5-chloro-4-nitrophenyl)amine: Similar structure but with an amine group instead of a methanol group.
(3-Bromo-5-chloro-4-nitrophenyl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(3-Bromo-5-chloro-4-nitrophenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness: (3-Bromo-5-chloro-4-nitrophenyl)methanol is unique due to the presence of a methanol group at the benzylic position, which imparts distinct chemical reactivity and potential for diverse transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
(3-bromo-5-chloro-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 |
InChI Key |
PKPDHYVJLZERST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B12818611.png)
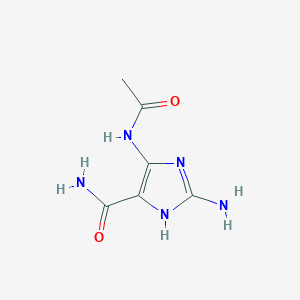
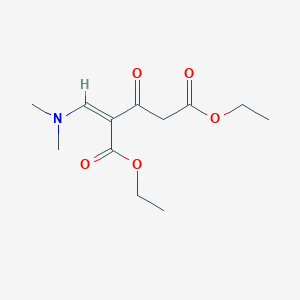
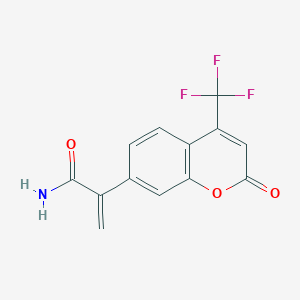
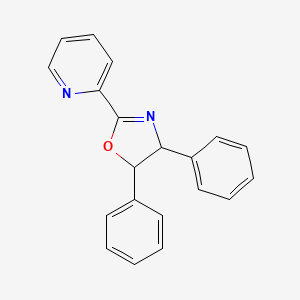
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)
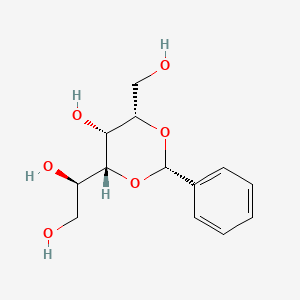
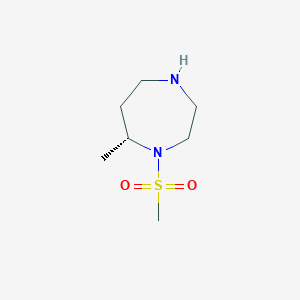
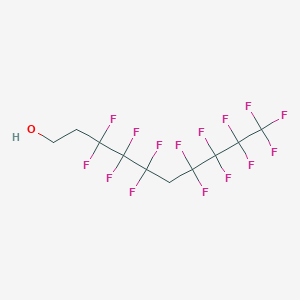
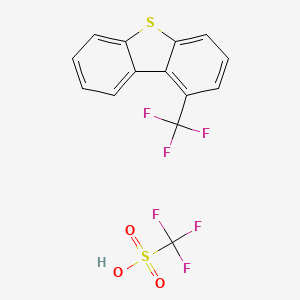
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
